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Compound of Interest

Compound Name: 6-Aminosaccharin

Cat. No.: B1214450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
aminosaccharin (6-amino-1,2-benzisothiazol-3(2H)-one 1,1-dioxide). While experimental

spectroscopic data for 6-aminosaccharin is not readily available in public databases, this

document outlines the expected spectroscopic characteristics and provides detailed,

generalized experimental protocols for the acquisition of such data. For comparative purposes,

spectroscopic data for the parent compound, saccharin, is also presented.

Molecular Structure and Properties of 6-
Aminosaccharin
6-Aminosaccharin is a derivative of saccharin with an amino group substituted at the 6-

position of the benzisothiazole ring.

Molecular Formula: C₇H₆N₂O₃S[1][2]

Molecular Weight: 198.20 g/mol [1][2]

Below is a diagram of the molecular structure of 6-aminosaccharin.

Caption: Molecular Structure of 6-Aminosaccharin
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As specific, experimentally-derived spectroscopic data for 6-aminosaccharin is not available,

this section provides a summary of the data for the parent compound, saccharin, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of Saccharin

¹H NMR Chemical Shift (ppm)

Aromatic Protons 7.8 - 8.2 (multiplet)

NH Proton ~11.5 (broad singlet)

¹³C NMR Chemical Shift (ppm)

Carbonyl Carbon ~168

Aromatic Carbons 120 - 140

Note: The specific chemical shifts for saccharin can vary depending on the solvent and the

spectrometer frequency.

Infrared (IR) Spectroscopy Data of Saccharin
Functional Group Vibrational Frequency (cm⁻¹)

N-H Stretch 3098

C=O Stretch 1725

SO₂ Asymmetric Stretch 1337

SO₂ Symmetric Stretch 1182

Mass Spectrometry (MS) Data of Saccharin
Ion m/z

[M]⁺ 183
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The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

aromatic compound such as 6-aminosaccharin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

protons and carbons in the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid 6-aminosaccharin sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR

spectrum.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle

and a relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Process the raw data by applying a Fourier transform.

Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 6-aminosaccharin sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the 6-aminosaccharin sample (typically in the low µg/mL to

ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture of these

with water.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)

may be added to promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Acquire the mass spectrum in either positive or negative ion mode. The choice of mode

will depend on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.

For structural information, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis:

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular

weight of the compound.

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Solid State)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR/KBr)

Mass Spectrometry
(ESI/EI)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 6-Aminosaccharin: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214450#spectroscopic-data-nmr-ir-ms-of-6-
aminosaccharin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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